1-(4-Ethoxyphenyl)-3-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)urea
Description
1-(4-Ethoxyphenyl)-3-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)urea is a synthetic small molecule featuring a urea backbone bridging a 4-ethoxyphenyl group and a 3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl moiety. The [1,2,4]triazolo[4,3-b]pyridazine core is a nitrogen-rich heterocycle known for its role in modulating biological activity, particularly in kinase inhibition and protein binding .
Properties
IUPAC Name |
1-(4-ethoxyphenyl)-3-[3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N6O2/c1-3-29-18-9-7-16(8-10-18)22-21(28)23-17-6-4-5-15(13-17)19-11-12-20-25-24-14(2)27(20)26-19/h4-13H,3H2,1-2H3,(H2,22,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWUBUAYKJOBWJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NC2=CC=CC(=C2)C3=NN4C(=NN=C4C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-Ethoxyphenyl)-3-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)urea is a complex heterocyclic structure that has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, and therapeutic implications of this compound based on diverse research findings.
Chemical Structure and Synthesis
The molecular formula of the compound is , and it features a urea linkage, an ethoxy group, and a triazolo-pyridazine moiety. The synthesis typically involves multi-step reactions that incorporate various heterocyclic compounds. For instance, derivatives of triazoles and pyridazines are often synthesized through condensation reactions followed by cyclization processes .
Biological Activity Overview
The biological activity of this compound has been evaluated across several studies focusing on its pharmacological properties:
- Antiviral Activity : Several studies have indicated that triazole and pyridazine derivatives exhibit significant antiviral properties. For example, related compounds have shown effectiveness against viruses such as HSV-1 and JUNV in vitro .
- Antimicrobial Properties : Heterocyclic compounds similar to this urea derivative have demonstrated broad-spectrum antimicrobial activities. The presence of the triazole ring is often linked to enhanced efficacy against bacterial strains .
- Anticancer Potential : Some pyridazine derivatives have been reported to possess cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis in malignant cells .
Case Study 1: Antiviral Screening
In a screening study involving various triazole derivatives, compounds structurally related to this compound were tested for their ability to inhibit viral replication in Vero cells. The results showed that certain derivatives could prevent up to 91% of HSV-1 infection at concentrations as low as 50 µM with minimal cytotoxicity .
Case Study 2: Antimicrobial Efficacy
A series of pyridazine derivatives were evaluated for their antibacterial activity against both Gram-positive and Gram-negative bacteria. The study found that modifications to the ethoxy group significantly influenced the antimicrobial potency. The compound exhibited notable inhibition zones against E. coli and S. aureus, suggesting its potential as a lead compound in antibiotic development .
Data Tables
Scientific Research Applications
Pharmacological Applications
-
Cancer Treatment :
- Recent studies indicate that compounds similar to 1-(4-Ethoxyphenyl)-3-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)urea exhibit properties as caspase activators , which are crucial in inducing apoptosis in cancer cells. This is particularly relevant for drug-resistant types of cancer such as breast and prostate cancer .
- The activation of caspases leads to programmed cell death, making it a valuable approach for targeting malignant cells while sparing normal tissues.
- Neuropharmacology :
Case Study 1: Anticancer Activity
- A study published in a pharmacological journal explored the effects of triazole derivatives on cancer cell lines. The findings demonstrated that certain derivatives could significantly inhibit cell proliferation and induce apoptosis through caspase activation pathways . This supports the potential application of this compound in cancer therapeutics.
Case Study 2: Neuroprotective Effects
- In another research initiative focusing on neuroprotective agents, derivatives containing triazole structures were assessed for their ability to protect neuronal cells from oxidative stress. Results indicated that these compounds could enhance neuronal survival and reduce inflammation . This suggests that this compound may also have applications in treating neurodegenerative diseases.
Chemical Reactions Analysis
Hydrolysis Reactions
The urea moiety undergoes hydrolysis under acidic or basic conditions. For structurally similar compounds, acidic hydrolysis (6M HCl, reflux) cleaves the urea group into 4-ethoxyaniline and 3-(3-methyl- triazolo[4,3-b]pyridazin-6-yl)phenylamine derivatives . Basic hydrolysis (NaOH/H2O, 80°C) produces carbamate intermediates, which further decompose to amines and CO2 .
| Conditions | Products | Yield | Source |
|---|---|---|---|
| 6M HCl, reflux, 12h | 4-Ethoxyaniline + 3-(3-methyl-triazolo-pyridazin-6-yl)phenylamine | 78% | |
| 2M NaOH, 80°C, 6h | Sodium carbamate intermediates → Amines + CO2 | 65% |
Nucleophilic Substitution at the Pyridazine Ring
The triazolo-pyridazine core participates in nucleophilic aromatic substitution (SNAr) at the 6-position. Methoxy, amino, and thiol groups replace halides under microwave-assisted conditions .
Coupling Reactions via Urea Linker
The urea group facilitates coupling with amines, isocyanates, and carboxylic acids. EDCI/HOBt-mediated couplings yield biaryl urea derivatives with retained biological activity .
Functionalization of the Ethoxyphenyl Group
The ethoxy group undergoes O-dealkylation with BBr3 or HBr/AcOH, producing phenolic derivatives . Electrophilic substitution occurs at the para-position relative to the ethoxy group.
Reductive Transformations
Catalytic hydrogenation reduces the triazolo-pyridazine ring system. Pd/C-mediated hydrogenation selectively saturates the pyridazine ring while preserving the triazole moiety .
| Conditions | Product | Yield | Source |
|---|---|---|---|
| H2 (1 atm), 10% Pd/C, EtOH, 24h | Partially saturated triazolo-dihydropyridazine | 76% | |
| NaBH4, NiCl2, MeOH, 0°C, 2h | Reduced urea to bis-amine | 58% |
Stability Under Physiological Conditions
The compound demonstrates pH-dependent stability:
Comparison with Similar Compounds
Structural Analogues and Activity Profiles
Key structural analogs and their comparative properties are summarized below:
Key Observations :
- Urea vs.
- Substituent Effects : The 4-ethoxyphenyl group in the target compound likely enhances solubility over the 4-ethylphenyl analog (), while the 3-methyl group on the triazolo-pyridazine core may optimize steric interactions in binding pockets .
Physicochemical Properties
Melting points and solubility data from analogs provide indirect insights:
Key Observations :
- The target compound’s solid-state stability may resemble (E)-4b due to aromatic stacking, though its ethoxy group could reduce melting points compared to unsubstituted analogs .
- Urea-linked compounds (e.g., Table 2 in ) exhibit moderate solubility (~12–45 µM), suggesting the target compound may require formulation optimization for in vivo efficacy .
Q & A
Q. What are the recommended synthetic routes for preparing 1-(4-Ethoxyphenyl)-3-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)urea, and how can reaction conditions be optimized?
Methodological Answer:
- Step 1 : Utilize oxidative cyclization of hydrazine intermediates with sodium hypochlorite in ethanol, a green chemistry approach proven to yield triazolopyridazine derivatives in high purity (~73% yield) .
- Step 2 : Optimize coupling reactions (e.g., urea formation) using carbodiimide-based reagents (e.g., HATU) in dimethylformamide (DMF) with triethylamine as a base, as demonstrated in analogous triazolopyridazine syntheses .
- Step 3 : Monitor reaction progress via HPLC for purity (>95%) and confirm structure using H NMR (e.g., urea NH protons at δ 9.3–11.8 ppm) and IR (C=O stretch ~1650 cm) .
Q. How can researchers characterize the solubility and stability of this compound under physiological conditions?
Methodological Answer:
- Kinetic Solubility : Perform shake-flask assays in PBS (pH 7.4) or simulated gastric fluid, using UV-Vis spectroscopy for quantification. Compare results to structurally similar urea derivatives (e.g., solubility <10 µM in CDK8 inhibitors) .
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS analysis to detect hydrolysis products (e.g., cleavage of urea or ethoxy groups) .
Q. What in vitro assays are suitable for initial biological activity screening?
Methodological Answer:
- Enzyme Inhibition : Test against kinases (e.g., CDK8) using ADP-Glo™ assays, referencing inhibitory IC values of related triazolopyridazine ureas (e.g., 4–50 nM) .
- Antifungal Activity : Screen against Candida albicans via broth microdilution, comparing to triazolothiadiazoles with MIC values <10 µg/mL .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the optimization of potency and selectivity for kinase targets?
Methodological Answer:
- Core Modifications : Replace the ethoxyphenyl group with methoxy or halogenated analogs to enhance lipophilicity and target binding, as seen in bivalent bromodomain inhibitors .
- Urea Linker : Introduce methyl or cyclopropyl substituents to the urea nitrogen to reduce metabolic instability while maintaining H-bond interactions with catalytic lysine residues .
- Validation : Perform molecular docking (e.g., AutoDock Vina) against BRD4 or CDK8 crystal structures (PDB: 3LD6, 3MXF) to predict binding modes and validate SAR trends .
Q. What strategies resolve contradictory data between in vitro potency and in vivo efficacy?
Methodological Answer:
- Pharmacokinetic Profiling : Measure plasma protein binding (equilibrium dialysis) and metabolic stability (microsomal assays) to identify bioavailability bottlenecks. For example, low solubility (<10 µM) may limit in vivo exposure despite high target affinity .
- Prodrug Design : Mask polar groups (e.g., ethoxy → ethyl ester) to improve oral absorption, then monitor hydrolysis in plasma via LC-MS/MS .
Q. How can molecular docking and MD simulations predict off-target effects or polypharmacology?
Methodological Answer:
- Target Paneling : Dock the compound against a kinase panel (e.g., KLIFS database) to assess selectivity. Prioritize targets with Glide scores <−7 kcal/mol .
- Dynamic Simulations : Run 100-ns MD simulations (AMBER) to analyze conformational stability in binding pockets, focusing on conserved salt bridges (e.g., Asp-Phe-Gly motif in kinases) .
Data Interpretation & Validation
Q. How should researchers interpret discrepancies between computational predictions and experimental IC50_{50}50 values?
Methodological Answer:
- Free Energy Calculations : Use MM/GBSA to refine docking scores, accounting for solvation effects. For example, a −9 kcal/mol docking score may correlate with IC = 50 nM after correction .
- Experimental Validation : Retest compounds with >2-log variance using orthogonal assays (e.g., SPR for binding kinetics vs. enzymatic activity) .
Q. What analytical techniques confirm batch-to-batch consistency in large-scale synthesis?
Methodological Answer:
- Quality Control : Implement UPLC-PDA (e.g., 98% purity, retention time ±0.1 min) and F NMR (if fluorinated analogs exist) for impurity profiling .
- Stability Indicating Methods : Use forced degradation (acid/base/oxidative stress) with mass balance calculations to ensure robustness .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
